Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate
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Overview
Description
Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate is a complex organic compound that features a thiophene ring and a benzene ring connected by a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Benzene Ring: The benzene ring is usually derived from commercially available benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzene derivatives.
Scientific Research Applications
Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylate
- Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a benzene ring connected by a pentyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62636-91-3 |
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Molecular Formula |
C18H20O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-O-methyl 2-O-(5-thiophen-2-ylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20O4S/c1-21-17(19)15-10-4-5-11-16(15)18(20)22-12-6-2-3-8-14-9-7-13-23-14/h4-5,7,9-11,13H,2-3,6,8,12H2,1H3 |
InChI Key |
GRWNTOAKHPNANI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OCCCCCC2=CC=CS2 |
Origin of Product |
United States |
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